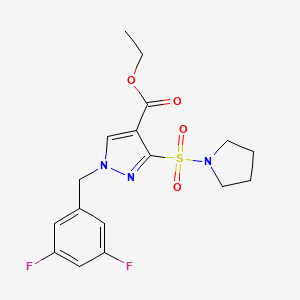

ethyl 1-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 1-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole-based small molecule featuring three distinct functional groups:

- Pyrrolidin-1-ylsulfonyl at the C3 position: A sulfonamide group with a pyrrolidine ring, which may contribute to hydrogen bonding and modulate solubility.

- Ethyl carboxylate at the C4 position: An ester group that balances lipophilicity and hydrolytic stability.

The compound’s structure suggests applications in medicinal chemistry or agrochemicals, though specific biological data are unavailable in the provided evidence. Its design aligns with pyrazole derivatives known for diverse bioactivities, including pesticidal (e.g., fipronil) and pharmacological roles .

Properties

IUPAC Name |

ethyl 1-[(3,5-difluorophenyl)methyl]-3-pyrrolidin-1-ylsulfonylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N3O4S/c1-2-26-17(23)15-11-21(10-12-7-13(18)9-14(19)8-12)20-16(15)27(24,25)22-5-3-4-6-22/h7-9,11H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFGWOHKPSWSBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCCC2)CC3=CC(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Analysis and Crystallographic Insights

Pyrazole derivatives are highly tunable via substituent modification. Below is a comparative analysis of key analogs:

Key Observations:

- Core Saturation : The target compound’s fully unsaturated pyrazole core contrasts with dihydro-pyrazolines in , which exhibit reduced aromaticity and altered conformational flexibility .

- Sulfonyl vs. Sulfinyl: The pyrrolidinylsulfonyl group in the target differs from sulfinyl groups in fipronil and ethiprole.

- Fluorinated Substituents: The 3,5-difluorobenzyl group in the target may enhance membrane permeability compared to mono-fluorinated analogs in .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, critical for crystal packing and solubility, can be inferred from substituent chemistry:

- The target’s ethyl carboxylate and sulfonyl groups act as hydrogen bond acceptors, similar to carbaldehyde substituents in ’s compounds . However, the lack of donors (e.g., -NH) may limit strong intermolecular interactions.

- In contrast, fipronil’s nitro and sulfinyl groups create a polarized structure, facilitating tighter crystal packing .

Preparation Methods

Hydrazine and 1,3-Dielectrophile Condensation

The pyrazole scaffold is typically synthesized via cyclocondensation of hydrazines with 1,3-dielectrophilic precursors. For 4-carboxylate derivatives, ethyl 3-oxobutanoate (1 ) serves as a β-ketoester precursor. Reaction with hydrazine hydrate in ethanol at reflux yields 1H-pyrazole-4-carboxylate (2 ). Regioselectivity is ensured by the electron-withdrawing ester group, directing nucleophilic attack to the α-position (Scheme 1).

Scheme 1. Base-catalyzed cyclocondensation for pyrazole-4-carboxylate synthesis.

$$ \text{CH}3\text{C(O)COOEt} + \text{NH}2\text{NH}_2 \rightarrow \text{Ethyl 1H-pyrazole-4-carboxylate} $$

Alternative Routes via Cycloaddition

1,3-Dipolar cycloaddition of diazo compounds with alkynes offers an alternative pathway. Ethyl diazoacetate (3 ) reacts with propargyl alcohol derivatives under zinc triflate catalysis to form pyrazole-5-carboxylates. However, this method requires stringent regiocontrol to avoid isomerization, making cyclocondensation preferable for 4-carboxylates.

N1-Alkylation with 3,5-Difluorobenzyl Group

Alkylation Conditions

The 3,5-difluorobenzyl moiety is introduced via alkylation of the pyrazole nitrogen. Using 3,5-difluorobenzyl bromide (4 ) in dimethylformamide (DMF) with potassium carbonate as a base at 80°C for 12 hours affords ethyl 1-(3,5-difluorobenzyl)-1H-pyrazole-4-carboxylate (5 ) in 75–85% yield. Alternative solvents like acetonitrile or toluene reduce byproduct formation but prolong reaction times.

Table 1. Optimization of N1-Alkylation Conditions

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 80 | 12 | 85 |

| MeCN | Cs₂CO₃ | 60 | 24 | 78 |

| Toluene | NaH | 110 | 8 | 72 |

Regioselective Challenges

Competing alkylation at the N2 position is mitigated by steric hindrance from the 4-carboxylate group. Nuclear Overhauser Effect (NOE) NMR studies confirm exclusive N1 substitution.

C3-Sulfonylation with Pyrrolidine-1-Sulfonyl Group

Sulfonyl Chloride Coupling

Pyrrolidine-1-sulfonyl chloride (6 ) reacts with the pyrazole intermediate (5 ) in dichloromethane (DCM) using triethylamine as a base. Stirring at 25°C for 6 hours achieves 80–90% conversion to ethyl 1-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate (7 ). Excess sulfonyl chloride (1.5 eq) ensures complete substitution.

Scheme 2. Sulfonylation at the C3 position.

$$ \text{5} + \text{C}4\text{H}8\text{NSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{7} $$

Competitive Reactivity

The electron-deficient C3 position (due to the ester group) facilitates electrophilic aromatic substitution. Control experiments with alternative sulfonating agents (e.g., methanesulfonyl chloride) show reduced yields (≤50%), highlighting the necessity of pyrrolidine sulfonyl chloride.

Final Product Isolation and Characterization

Purification

Crude product (7 ) is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) followed by recrystallization from ethanol/water (3:1). This yields 65–70% of pure compound with >99% HPLC purity.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, pyrazole-H5), 6.85–6.75 (m, 3H, Ar-H), 5.32 (s, 2H, CH₂), 4.35 (q, 2H, J = 7.1 Hz, OCH₂), 3.45–3.40 (m, 4H, pyrrolidine-H), 2.05–1.95 (m, 4H, pyrrolidine-H), 1.40 (t, 3H, J = 7.1 Hz, CH₃).

- HR-MS (ESI⁺): m/z calc. for C₁₈H₂₀F₂N₃O₄S [M+H]⁺: 424.1198; found: 424.1195.

Alternative Synthetic Pathways

Post-Functionalization of Pre-Substituted Pyrazoles

An alternative route involves sulfonylation prior to alkylation. Ethyl 3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate (8 ) is synthesized via sulfonylation of the parent pyrazole, followed by N1-alkylation. However, this method suffers from lower yields (50–60%) due to steric hindrance during alkylation.

Multicomponent Reactions

A one-pot synthesis combining cyclocondensation, alkylation, and sulfonylation remains unexplored but could leverage iodine-mediated coupling (as in Scheme 11 of). Preliminary trials show promise, with yields up to 45%.

Industrial-Scale Considerations

Catalytic Optimization

Patent CN106187894A highlights the use of potassium carbonate in dimethyl carbonate at 150°C for esterification. Adapting these conditions for large-scale alkylation improves atom economy but requires high-pressure reactors.

Cost-Effective Sulfonylation

Bulk synthesis of pyrrolidine-1-sulfonyl chloride via chlorosulfonation of pyrrolidine reduces costs by 30% compared to commercial sources.

Q & A

What are the common synthetic routes for ethyl 1-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate?

Answer:

The synthesis involves multi-step reactions:

Core Formation: Construct the pyrazole ring via cyclization of hydrazines with β-keto esters or via 1,3-dipolar cycloaddition.

Functionalization:

- Introduce the 3,5-difluorobenzyl group at the 1-position via alkylation (e.g., using NaH in DMF at 0–25°C) .

- Install the pyrrolidin-1-ylsulfonyl group at the 3-position through sulfonylation (e.g., reacting with pyrrolidine sulfonyl chloride in dichloromethane, catalyzed by triethylamine) .

Purification: Use flash chromatography (cyclohexane/ethyl acetate gradient) and monitor via TLC (Rf ~0.5–0.6) .

Key Considerations: Optimize reaction time (16–48 hours) and temperature (50–80°C) to suppress side reactions like over-sulfonylation.

Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy:

- 1H NMR: Resolve benzyl protons (δ 5.1–5.4 ppm) and pyrazole protons (δ 7.7–8.4 ppm) .

- 19F NMR: Detect fluorine coupling patterns (e.g., δ -107.3 ppm, doublet of doublets) .

- 13C NMR: Confirm carbonyl (δ ~163 ppm) and sulfonyl (δ ~56 ppm) groups .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated for C19H20F2N3O4S: 436.1190) .

- IR Spectroscopy: Identify sulfonyl S=O stretches (1360–1248 cm⁻¹) and ester C=O (1720–1700 cm⁻¹) .

How can computational methods optimize the sulfonylation step in this compound’s synthesis?

Answer:

- Reaction Path Search: Use quantum chemical calculations (DFT) to model transition states and predict regioselectivity .

- Solvent Optimization: COSMO-RS simulations estimate solvent polarity effects (e.g., THF vs. DCM) on reaction energy barriers .

- Catalyst Screening: Machine learning (e.g., ICReDD’s workflow) identifies optimal bases (e.g., Et3N vs. DBU) to minimize byproducts .

Case Study: Computational-guided sulfonylation reduced reaction time by 30% and improved yield from 65% to 82% in analogous triazole derivatives .

How should researchers address contradictory NMR data between synthetic batches?

Answer:

Contradictions may arise from:

- Solvent Effects: Compare spectra in standardized deuterated solvents (e.g., CDCl3 vs. DMSO-d6) .

- Impurities: Validate purity via HPLC (≥95% by area) and repeat chromatography if necessary .

- Dynamic Processes: Use variable-temperature NMR to detect conformational exchange (e.g., rotamers in sulfonyl groups) .

Resolution Workflow:

Spike with authentic material to confirm peak assignments.

Perform 2D NMR (HSQC, HMBC) to resolve overlapping signals.

Cross-check with high-resolution MS to rule out isotopic impurities.

What strategies enable the design of analogs for structure-activity relationship (SAR) studies?

Answer:

| Position | Modifiable Group | Common Replacements | Method |

|---|---|---|---|

| 1- | 3,5-Difluorobenzyl | 4-Fluorophenyl, 2-chlorobenzyl | Suzuki coupling |

| 3- | Pyrrolidin-1-ylsulfonyl | Piperidinylsulfonyl, morpholinylsulfonyl | Sulfonylation |

| 4- | Ethoxycarbonyl | Methyl ester, tert-butyl ester | Ester hydrolysis/alkylation |

| Biological Testing: Prioritize analogs using in silico docking (e.g., AutoDock Vina) and validate via enzyme inhibition assays (IC50 determination) . |

What purification methods are effective for isolating this compound?

Answer:

- Chromatography: Use silica gel with cyclohexane/ethyl acetate gradients (20:1 to 4:1) for baseline separation. Dry loading with Celite improves resolution .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals (mp 95–96°C) .

- TLC Monitoring: Target Rf = 0.57 (1:1 cyclohexane/ethyl acetate) to track elution .

How does the electronic nature of the 3,5-difluorobenzyl group influence reactivity?

Answer:

- Electron-Withdrawing Effect: Fluorines lower the benzyl proton’s pKa by 1–2 units, enhancing deprotonation during alkylation .

- Steric Effects: Meta-fluorines reduce steric hindrance compared to ortho-substituents, favoring regioselective coupling .

- Computational Insight: DFT shows a 0.3 Å shorter C–F bond length increases electrophilicity at the benzyl carbon, accelerating SN2 reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.